5-Chloromethylthio-1-methyltetrazole is a heterocyclic compound that belongs to the class of tetrazoles, which are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a chloromethylthio group, which can influence its reactivity and applications in various chemical processes. Tetrazoles, including 5-chloromethylthio-1-methyltetrazole, are known for their diverse biological activities and have been explored in medicinal chemistry for their potential as pharmaceuticals.
5-Chloromethylthio-1-methyltetrazole can be synthesized from precursors such as 5-methyltetrazole through various chemical reactions involving thiol and chloromethyl groups. The classification of this compound falls under organic chemistry, specifically within the category of nitrogen-containing heterocycles. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 5-chloromethylthio-1-methyltetrazole can be achieved through several methods:
The synthesis typically requires specific conditions such as controlled temperatures (80–200 °C) and careful monitoring of pH levels throughout the reaction process. The use of solvents like tetrahydrofuran is common to facilitate the reaction .
The molecular structure of 5-chloromethylthio-1-methyltetrazole consists of a tetrazole ring with a methyl group attached at one position and a chloromethylthio substituent at another position. The presence of sulfur in the thio group adds unique properties to the compound.
5-Chloromethylthio-1-methyltetrazole can participate in various chemical reactions, including:
The reactivity of this compound is influenced by the electron-withdrawing nature of the chloromethyl group and the electron-rich tetrazole ring, allowing for diverse synthetic pathways.
The mechanism by which 5-chloromethylthio-1-methyltetrazole exerts its effects typically involves its interaction with biological targets through nucleophilic attack or coordination with metal ions. The tetrazole moiety may also participate in hydrogen bonding or π-stacking interactions, enhancing its biological activity.
Research indicates that compounds containing tetrazole rings often exhibit antimicrobial and anti-inflammatory properties, making them relevant in drug discovery .
5-Chloromethylthio-1-methyltetrazole has several scientific uses:
Palladium-catalyzed cross-coupling reactions enable precise functionalization of the tetrazole scaffold, particularly at the C5 position, which is critical for synthesizing 5-Chloromethylthio-1-methyltetrazole. The Suzuki-Miyaura coupling is prominent for introducing aryl or heteroaryl groups to tetrazole precursors. This reaction employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with arylboronic acids, facilitating C–C bond formation under mild conditions [1] [7]. Key to success is the electronic nature of the tetrazole ring: electron-withdrawing properties enhance oxidative addition efficiency at palladium centers. For 5-halo-1-methyltetrazoles (bromide or iodide), coupling yields exceed 85% in polar aprotic solvents like dimethylformamide at 60–80°C [1]. Catalyst loadings as low as 0.5–2 mol% are feasible due to the stability of tetrazole intermediates during transmetalation.
Table 1: Palladium Catalysts for Tetrazole Functionalization
Catalyst | Substrate | Yield (%) | Reaction Time (h) |
---|---|---|---|
Pd(PPh₃)₄ | 5-Bromo-1-methyltetrazole | 92 | 12 |
PdCl₂(dppf) | 5-Iodo-1-methyltetrazole | 88 | 10 |
Pd(OAc)₂/XPhos | 5-Chloro-1-methyltetrazole | 75 | 24 |
Challenges include steric hindrance near the coupling site and competitive protodehalogenation. Recent optimizations use microwave irradiation to accelerate reactions (≤30 minutes) while maintaining regioselectivity [1].
Regioselective bromination is essential for installing halogen handles at specific positions of the tetrazole ring prior to chloromethylthio functionalization. Electrophilic bromination (e.g., using N-bromosuccinimide, NBS) favors the C5 position due to its high electron density in 1-methyltetrazole. This site selectivity aligns with the ortho/para-directing behavior of π-donor substituents in electrophilic aromatic substitution (EAS). The methyl group at N1 exerts a moderate +I effect, activating C5 for electrophile attack [2] [5].
Solvent polarity significantly influences regioselectivity. In acetonitrile, NBS achieves >95% C5-bromination of 1-methyltetrazole at 0°C, minimizing di- or tri-brominated byproducts. Conversely, protic solvents (e.g., methanol) promote ring-opening side reactions. For substrates with existing C5 substituents, bromination may occur at N2 or N3 positions, though yields drop below 50% [5] [7]. Theoretical studies (ab initio calculations) confirm that bromination transition states at C5 are energetically favored (ΔΔG‡ = 8–10 kcal/mol lower than alternative sites) due to charge delocalization in the arenium-ion-like intermediate [5].
Table 2: Bromination Positional Selectivity in 1-Methyltetrazole
Electrophile | Solvent | Temperature (°C) | C5:Other Isomer Ratio |
---|---|---|---|
NBS | Acetonitrile | 0 | 98:2 |
Br₂/FeCl₃ | Dichloromethane | 25 | 90:10 |
Br₂ | Methanol | 25 | 75:25 |
N-protection mitigates undesired N-directed metalation or multiple electrophilic substitutions during 5-Chloromethylthio installation. Common protecting groups include:
Protection is indispensable for Friedel-Crafts-type reactions. For example, 1-(triisopropylsilyl)-5-lithiotetrazole reacts with thiophosgene followed by chloromethyllithium to furnish the chloromethylthio side chain. Without protection, competitive N-lithiation reduces yields by 40–60% [7].
Synthesis of tetrazole derivatives employs both solution-phase and solid-phase strategies, with trade-offs in scalability, purification, and sequence control.
Solution-phase synthesis excels in large-scale production (gram-to-kilogram) of simple tetrazole analogs. Reactions like bromination or Suzuki coupling proceed in high yield (≥85%) with standard workup (extraction, distillation). However, multi-step sequences require chromatography after each step, cumulatively reducing overall yield. For 5-Chloromethylthio-1-methyltetrazole, solution routes achieve 65% yield over four steps but demand extensive solvent use [3] [6].
Solid-phase synthesis (SPS) uses resins (e.g., 2-chlorotrityl chloride) for stepwise assembly. The tetrazole scaffold is built iteratively, with intermediates purified via resin washing—bypassing chromatography. This approach is ideal for synthesizing tetrazole-peptide hybrids, as demonstrated for urukthapelstatin A analogs [6]. Coupling efficiencies exceed 98% per step with automated protocols, though resin loading limits scale (typically ≤1 mmol/g). Cleavage (e.g., 20% hexafluoroisopropanol/dichloromethane) yields products in >95% purity but with higher per-unit costs [6] [10].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale Limit | Kilogram | Millimole |
Avg. Step Yield | 80–85% | 95–98% |
Purification Method | Chromatography | Resin Washing |
Automation Potential | Low | High |
Ideal Use Case | Bulk intermediate production | Complex/functionalized derivatives |
Hybrid approaches, such as soluble polymer supports (e.g., polyethylene glycol), offer intermediate benefits but remain less developed for tetrazoles [3] [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8